Celecoxib carboxylic acid

描述

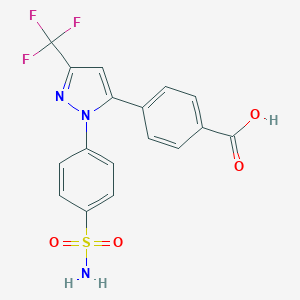

Structure

3D Structure

属性

IUPAC Name |

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNOVFEXONZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434744 | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170571-01-4 | |

| Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxycelecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Celecoxib carboxylic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257) carboxylic acid is the primary, yet pharmacologically inactive, metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Understanding its chemical properties, metabolic generation, and analytical quantification is crucial for comprehensive pharmacokinetic and metabolic studies of celecoxib. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of celecoxib carboxylic acid.

Chemical Structure and Identification

This compound is structurally characterized by the oxidation of the methyl group of the p-tolyl moiety of celecoxib to a carboxylic acid group.

Chemical Structure:

IUPAC Name: 4-[1-[4-(aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid[1]

SMILES String: O=C(O)C1=CC=C(C2=CC(C(F)(F)F)=NN2C3=CC=C(S(=O)(N)=O)C=C3)C=C1

CAS Number: 170571-01-4[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in Table 1. It is important to note that this metabolite is considered inactive as a COX-1 or COX-2 inhibitor.[2]

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂F₃N₃O₄S | [1] |

| Molecular Weight | 411.36 g/mol | [1] |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | ||

| DMSO | 125 mg/mL (with sonication) | MedchemExpress |

| DMF | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:6) | 0.12 mg/mL | [1] |

| PBS (pH 7.2) | Slightly soluble | [1] |

| Biological Activity | Inactive metabolite of celecoxib | [2][3] |

Metabolic Pathway and Synthesis

This compound is not typically synthesized directly for pharmacological use due to its inactivity. Its formation is a result of the in vivo metabolism of celecoxib. This metabolic pathway is a key area of study in understanding the pharmacokinetics of the parent drug.

Metabolic Generation

The metabolic conversion of celecoxib to its carboxylic acid derivative primarily occurs in the liver and is catalyzed by the cytochrome P450 enzyme, CYP2C9. The process involves a two-step oxidation of the methyl group.

References

The In Vivo Transformation of Celecoxib to Celecoxib Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic conversion of the selective COX-2 inhibitor, celecoxib (B62257), to its primary inactive metabolite, celecoxib carboxylic acid. This biotransformation is a critical determinant of celecoxib's pharmacokinetic profile and clearance from the body. This document details the metabolic pathway, the enzymes responsible, quantitative pharmacokinetic data, and the experimental protocols utilized to study this process. Diagrams illustrating the metabolic pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.[1] The clinical efficacy and safety profile of celecoxib are intrinsically linked to its metabolic fate in the body. The primary route of celecoxib elimination is through extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][2] The principal metabolic pathway involves the oxidation of the tolyl-methyl group to form a carboxylic acid metabolite, rendering the compound inactive.[1][2] Understanding the kinetics and mechanisms of this in vivo transformation is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and guiding dose adjustments in specific populations.

The Metabolic Pathway of Celecoxib

The in vivo conversion of celecoxib to this compound is a two-step oxidative process primarily occurring in the liver.[2]

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the methyl group on the p-tolyl moiety of celecoxib to form an intermediate metabolite, hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9, with a minor contribution from CYP3A4 (less than 25%).[1][2]

-

Oxidation: Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2, to form the stable and inactive this compound.[1][2]

-

Glucuronidation: The final step in the elimination pathway for some of the carboxylic acid metabolite is conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, which is then excreted.[1][2]

It is important to note that none of the metabolites of celecoxib, including hydroxycelecoxib and this compound, possess any significant inhibitory activity against COX-1 or COX-2 enzymes.[3]

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic of celecoxib in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Central Role of CYP2C9 in Celecoxib Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by the polymorphic cytochrome P450 enzyme, CYP2C9. This technical guide provides an in-depth examination of the pivotal role of CYP2C9 in the biotransformation of celecoxib to its primary inactive carboxylic acid metabolite. We will delve into the quantitative aspects of this metabolic pathway, detail the experimental protocols used to elucidate these processes, and visualize the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacogenetic studies.

The Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism, with less than 3% of the drug being eliminated unchanged.[3][4] The primary metabolic route is the oxidation of the methyl group on the pyrazole (B372694) ring, a two-step process initiated by CYP2C9.[5]

Step 1: Methyl Hydroxylation

The initial and rate-limiting step in celecoxib metabolism is the hydroxylation of the tolyl methyl group to form hydroxycelecoxib.[3][4] This reaction is primarily catalyzed by CYP2C9, with a minor contribution from CYP3A4 (less than 25%).[3][4]

Step 2: Oxidation to Carboxylic Acid

Following its formation, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form the major circulating and inactive metabolite, carboxycelecoxib.[3][6]

Step 3: Glucuronidation

Finally, carboxycelecoxib can undergo conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[3][4] None of the metabolites of celecoxib are pharmacologically active.[3][4]

Quantitative Impact of CYP2C9 Genetic Variants

The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased or deficient enzyme function.[3] The most well-studied variants in relation to celecoxib metabolism are CYP2C92 and CYP2C93.[3] These genetic variations have a significant impact on the pharmacokinetics of celecoxib, leading to inter-individual differences in drug exposure and response.[3][7]

In Vitro Kinetic Data

In vitro studies using recombinant CYP2C9 enzymes and human liver microsomes (HLMs) have provided quantitative data on the functional consequences of these genetic variants on celecoxib metabolism.

| CYP2C9 Variant | System | Parameter | Value | Fold Change vs. CYP2C9.1 | Reference |

| CYP2C9.1 (Wild-Type) | Recombinant (Yeast) | Intrinsic Clearance (Vmax/Km) | 0.44 ml min⁻¹ nmol⁻¹ | - | [6] |

| CYP2C9.3 | Recombinant (Yeast) | Intrinsic Clearance (Vmax/Km) | 0.14 ml min⁻¹ nmol⁻¹ | 3.1-fold decrease | [6] |

| CYP2C91/1 | Human Liver Microsomes | Rate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) | Baseline | - | [6] |

| CYP2C91/3 | Human Liver Microsomes | Rate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) | 2.2-fold lower | 2.2-fold decrease | [6] |

| CYP2C93/3 | Human Liver Microsomes | Rate of Hydroxycelecoxib Formation (at 1 µM Celecoxib) | 5.3-fold lower | 5.3-fold decrease | [6] |

| CYP2C92 | Recombinant | Vmax/Km Ratio | 34% reduction | 1.5-fold decrease | [8] |

| CYP2C93 | Recombinant | Vmax/Km Ratio | 90% reduction | 10-fold decrease | [8] |

In Vivo Pharmacokinetic Data

Clinical studies in healthy volunteers with different CYP2C9 genotypes have confirmed the in vitro findings, demonstrating increased systemic exposure to celecoxib in individuals carrying reduced-function alleles.

| CYP2C9 Genotype | Parameter | Fold Change vs. CYP2C91/1 | Reference |

| CYP2C91/3 | AUC (Area Under the Curve) | ≥ 2-fold increase | [3] |

| CYP2C93/3 | AUC (Area Under the Curve) | ≥ 2-fold increase | [3] |

| CYP2C9 Intermediate Metabolizer (IM) | AUC₀₋∞ | 1.63-fold increase | [9] |

| CYP2C9 Intermediate Metabolizer (IM) | Apparent Oral Clearance (CL/F) | 39.6% decrease | [9] |

| CYP2C9 Poor Metabolizer (PM) | AUC₀₋∞ | Markedly higher | [9] |

| CYP2C91/3 and 3/3 | AUC | ~2.2-fold increase | [8] |

Experimental Protocols

The characterization of CYP2C9's role in celecoxib metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters of celecoxib hydroxylation by different CYP2C9 variants and to identify the enzymes involved in the formation of carboxycelecoxib.

Methodology:

-

Enzyme Sources:

-

Human Liver Microsomes (HLMs): Microsomal fractions are prepared from genotyped human liver samples to represent the native enzymatic environment.[6]

-

Recombinant Enzymes: cDNA-expressed CYP2C9 variants (e.g., CYP2C9.1, CYP2C9.2, CYP2C9.3) are expressed in a heterologous system like yeast or insect cells.[6][8]

-

-

Incubation:

-

Celecoxib (at a range of concentrations, e.g., 0.05 to 100 µM) is incubated with the enzyme source in the presence of an NADPH-generating system (for CYP-mediated reactions) or NAD+ (for ADH-mediated reactions).[6]

-

For the second metabolic step, hydroxycelecoxib is incubated with liver cytosol (as a source of ADHs) and NAD+.[6]

-

-

Inhibition Studies:

-

To confirm the role of specific enzymes, incubations are performed in the presence of selective chemical inhibitors. For example, sulfaphenazole (B1682705) is a selective inhibitor of CYP2C9, while quinidine (B1679956) is used to inhibit CYP2D6.[6][10]

-

-

Metabolite Analysis:

-

Data Analysis:

-

Enzyme kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

-

Intrinsic clearance is calculated as Vmax/Km.

-

In Vivo Pharmacokinetic Studies

Objective: To investigate the effect of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its metabolites in humans.

Methodology:

-

Subject Recruitment: Healthy volunteers are genotyped for CYP2C9 and grouped based on their genotype (e.g., extensive metabolizers - EM, intermediate metabolizers - IM, and poor metabolizers - PM).[9]

-

Drug Administration: A single oral dose of celecoxib (e.g., 200 mg) is administered to the subjects.[9]

-

Blood Sampling: Serial blood samples are collected at predefined time points over a period of 48 to 96 hours after drug administration.[9]

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of celecoxib and its metabolites are determined using a validated HPLC-MS/MS method.[9]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

-

Area Under the plasma concentration-time Curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Elimination half-life (t1/2)

-

Apparent oral clearance (CL/F)

-

The Role of Other Enzymes

While CYP2C9 is the primary enzyme responsible for celecoxib metabolism, other enzymes play minor or secondary roles.

-

CYP3A4: Contributes to a lesser extent (less than 25%) to the initial hydroxylation of celecoxib.[3][4]

-

CYP2D6: Although not a major metabolizing enzyme for celecoxib, some studies suggest that in individuals with reduced CYP2C9 activity, CYP2D6 may play a more significant role in celecoxib hydroxylation.[10][12] Celecoxib is also an inhibitor of CYP2D6, which can lead to drug-drug interactions.[3][4]

-

ADH1 and ADH2: These cytosolic alcohol dehydrogenases are responsible for the second step in the metabolic pathway, the oxidation of hydroxycelecoxib to carboxycelecoxib.[3][6]

-

UGTs: UDP-glucuronosyltransferases are involved in the final phase II conjugation of carboxycelecoxib to its glucuronide metabolite for excretion.[3][4]

Clinical Implications and Future Directions

The profound influence of CYP2C9 genotype on celecoxib pharmacokinetics has significant clinical implications. Individuals who are poor metabolizers of CYP2C9 substrates have a markedly increased exposure to celecoxib, which may increase the risk of adverse drug reactions.[2][3]

The FDA-approved label for celecoxib recommends initiating treatment with half the lowest recommended dose in patients who are known or suspected to be CYP2C9 poor metabolizers.[2] The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides similar dosing recommendations.

Future research should continue to explore the role of other genetic variants in CYP2C9 and other metabolizing enzymes in celecoxib disposition. A deeper understanding of the interplay between genetic and non-genetic factors will further enable the personalization of celecoxib therapy to maximize efficacy and minimize toxicity.

Conclusion

CYP2C9 is the cornerstone of celecoxib metabolism, playing a critical and rate-limiting role in its conversion to the inactive carboxylic acid metabolite. The genetic polymorphism of CYP2C9 is a major determinant of inter-individual variability in celecoxib pharmacokinetics. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is essential for the safe and effective use of celecoxib in diverse patient populations. This technical guide provides a comprehensive overview of the current knowledge in this area, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gene2rx.com [gene2rx.com]

- 8. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib is a substrate of CYP2D6: Impact on celecoxib metabolism in individuals with CYP2C9*3 variants [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of Celecoxib Carboxylic Acid: An In-Depth Technical Guide

Executive Summary

Celecoxib (B62257) is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. Its clinical efficacy is attributed to the parent molecule, while its metabolism plays a crucial role in its clearance from the body. The primary metabolic pathway of celecoxib leads to the formation of Celecoxib Carboxylic Acid. This technical guide provides a comprehensive analysis of the pharmacological activity of this major metabolite. Extensive in vitro studies have unequivocally demonstrated that this compound is pharmacologically inactive as an inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] This document details the metabolic generation of this compound, presents the evidence for its pharmacological inactivity, outlines the experimental protocols used for such determinations, and discusses its pharmacokinetic profile. For researchers, scientists, and drug development professionals, understanding the inert nature of this primary metabolite is critical for a complete comprehension of the disposition and safety profile of celecoxib.

Introduction to Celecoxib and its Metabolism

Celecoxib is a selective NSAID used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[4][5] Unlike traditional NSAIDs, celecoxib's selective inhibition of COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6] The biotransformation of celecoxib is a critical aspect of its pharmacology, primarily occurring in the liver. The metabolic process is sequential, involving initial hydroxylation followed by oxidation to its principal metabolite, this compound.[7][8]

Metabolic Pathway of Celecoxib

The journey from the active parent drug to its inactive carboxylic acid metabolite involves a two-step enzymatic process predominantly occurring in the liver.

Step 1: Hydroxylation Celecoxib is first metabolized via hydroxylation of its methyl group to form hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoform CYP2C9, with a minor contribution from CYP3A4.[4][7][8]

Step 2: Oxidation The intermediate, hydroxycelecoxib, is subsequently oxidized to this compound. This oxidation is carried out by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2.[4][7][8] The resulting carboxylic acid metabolite is then typically conjugated with glucuronic acid before excretion.[4]

Figure 1: Metabolic pathway of Celecoxib to its inactive carboxylic acid metabolite.

Pharmacological Inactivity as a Cyclooxygenase (COX) Inhibitor

The defining characteristic of this compound is its lack of inhibitory activity against the COX-1 and COX-2 enzymes. This has been consistently reported in multiple in vitro studies and is noted in regulatory submissions.[2][3][9] The structural modification from a methyl group in celecoxib to a carboxylic acid group in the metabolite drastically alters its ability to bind to the active site of the COX enzymes.

| Compound | Target | Activity | Reference |

| Celecoxib | COX-2 | Selective Inhibitor (IC₅₀ ≈ 40 nM) | [1] |

| This compound | COX-1 | Inactive as an inhibitor | [1][2][3] |

| This compound | COX-2 | Inactive as an inhibitor | [1][2][3] |

Table 1: Summary of COX-Inhibitory Activity

Investigation of Other Potential Pharmacological Activities

While the primary mechanism of celecoxib is COX-2 inhibition, some studies have explored COX-independent effects of the parent drug, including the inhibition of carbonic anhydrase and modulation of signaling pathways like NF-κB and PDK1/Akt.[10][11][12][13][14] However, there is a notable absence of published literature investigating whether this compound possesses any of these off-target activities. Current scientific evidence does not support any significant pharmacological role for this metabolite.

Experimental Protocols: In Vitro COX Inhibition Assay

To determine the inhibitory activity of a compound like this compound against COX-1 and COX-2, a standardized in vitro enzyme inhibition assay is employed. The following protocol provides a representative methodology.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitor, or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced using a competitive EIA kit. The absorbance is read using a plate reader.

-

Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Figure 2: Standard experimental workflow for an in vitro COX inhibition assay.

Pharmacokinetics and Excretion

Celecoxib is extensively metabolized, with very little of the parent drug (<3%) being excreted unchanged.[4][8] The primary route of elimination is through hepatic metabolism. Following a single oral dose of radiolabeled celecoxib, a significant portion of the dose is recovered in the feces and urine as its metabolites. This compound is the principal metabolite found in both urine and feces.[2]

| Excretion Route | Percentage of Administered Dose | Primary Metabolite Identified | Reference |

| Feces | ~57% | This compound | [2] |

| Urine | ~27% | This compound | [2] |

Table 2: Excretion of Celecoxib Metabolites

Conclusion

The scientific evidence is conclusive that this compound, the main metabolite of celecoxib, is pharmacologically inactive, particularly with respect to the inhibition of COX-1 and COX-2 enzymes. Its formation via the CYP2C9 and alcohol dehydrogenase pathways represents the primary route for the clearance and elimination of celecoxib. For professionals in drug development and research, the inert nature of this metabolite confirms that the therapeutic effects of celecoxib are attributable to the parent compound and that the metabolite itself does not contribute to the drug's efficacy or its known side-effect profile. Future research into the pharmacology of celecoxib can confidently focus on the activities of the parent drug and its COX-independent mechanisms of action.

References

- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]

- 7. ClinPGx [clinpgx.org]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silencing COX-2 blocks PDK1/TRAF4-induced AKT activation to inhibit fibrogenesis during skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Celecoxib: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation. A thorough understanding of its metabolic disposition is paramount for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth overview of the discovery and initial characterization of celecoxib metabolites. It details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols employed in these seminal studies.

Metabolic Pathways of Celecoxib

The biotransformation of celecoxib is a well-defined process primarily occurring in the liver. The principal metabolic cascade involves the oxidation of the tolyl-methyl group, leading to the formation of two major pharmacologically inactive metabolites.[1][2]

The initial and rate-limiting step is the hydroxylation of the methyl group of celecoxib to form hydroxycelecoxib (also referred to as M3).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3][4] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to yield carboxycelecoxib (M2).[1][5] These phase I metabolites can then undergo phase II conjugation with glucuronic acid to form their respective glucuronide conjugates.[1][6]

Quantitative Pharmacokinetics of Celecoxib and its Metabolites

The initial characterization of celecoxib involved comprehensive pharmacokinetic studies in various preclinical species and humans. These studies were crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug and its metabolites.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of celecoxib and its primary metabolites, hydroxycelecoxib and carboxycelecoxib, were determined in several preclinical species, including rats, dogs, and monkeys. These studies revealed species-specific differences in metabolism and excretion.

Table 1: Pharmacokinetic Parameters of Celecoxib and its Metabolites in Male Sprague-Dawley Rats following a single oral dose.

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Celecoxib | 2,300 ± 450 | 4.0 ± 1.0 | 23,500 ± 3,100 |

| Hydroxycelecoxib | 125 ± 25 | 6.0 ± 1.5 | 1,200 ± 250 |

| Carboxycelecoxib | 4,500 ± 900 | 8.0 ± 2.0 | 55,000 ± 11,000 |

| Data are presented as mean ± standard deviation. |

Clinical Pharmacokinetics

In humans, celecoxib is well absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[1] It is extensively metabolized, with less than 3% of the dose excreted unchanged in the urine and feces.[4][7] The major circulating metabolite in plasma is carboxycelecoxib.

Table 2: Excretion of Celecoxib and its Metabolites in Humans following a single oral dose.

| Route of Excretion | % of Administered Dose |

| Urine | |

| Celecoxib | < 3% |

| Carboxycelecoxib | ~27% |

| Glucuronide Conjugates | Minor |

| Feces | |

| Celecoxib | < 3% |

| Carboxycelecoxib | ~57% |

| Data represents the percentage of the administered radioactive dose recovered.[7] |

Experimental Protocols

The discovery and characterization of celecoxib metabolites relied on a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for celecoxib metabolism.

Methodology: Incubation with Human Liver Microsomes

-

Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (0.5 mg/mL), celecoxib (10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Methodology: Incubation with Primary Hepatocytes

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured according to the supplier's instructions.

-

Incubation: Celecoxib (at various concentrations) is added to the culture medium, and the cells are incubated at 37°C in a humidified incubator with 5% CO2 for different time points.

-

Sample Collection: Aliquots of the culture medium and cell lysates are collected at each time point.

-

Sample Preparation: Samples are treated with an organic solvent to precipitate proteins and extract the analytes.

-

Analysis: The extracts are analyzed by LC-MS/MS to monitor the disappearance of the parent drug and the formation of metabolites over time.

In Vivo Preclinical and Clinical Studies

Objective: To determine the pharmacokinetic profile and excretion pathways of celecoxib and its metabolites.

Methodology: Animal Pharmacokinetic Studies

-

Animal Models: Studies are typically conducted in various species, including rats, dogs, and monkeys.

-

Drug Administration: A single dose of celecoxib (often radiolabeled, e.g., with 14C) is administered orally or intravenously.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points over a period of several days.

-

Sample Processing: Plasma is separated from blood samples. Urine and feces are homogenized.

-

Analysis: The concentrations of celecoxib and its metabolites in plasma, urine, and feces are determined using LC-MS/MS and/or radiometric analysis.

Methodology: Human Pharmacokinetic Studies

-

Study Population: Healthy volunteers are recruited for initial pharmacokinetic studies.

-

Study Design: A single oral dose of celecoxib is administered.

-

Sample Collection: Blood and excreta (urine and feces) are collected at specified intervals.

-

Bioanalysis: Plasma and excreta samples are analyzed for celecoxib and its metabolites using validated analytical methods, such as LC-MS/MS.

Analytical Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been the cornerstone for the identification and quantification of celecoxib and its metabolites due to its high sensitivity and selectivity.

Identification: Metabolites are initially identified by comparing the mass spectra of the parent drug and the potential metabolites. The fragmentation patterns observed in the tandem mass spectra provide structural information, allowing for the elucidation of the metabolic modifications.

Quantification: A validated LC-MS/MS method is used for the quantitative determination of celecoxib and its metabolites in biological matrices. This typically involves the use of a stable isotope-labeled internal standard to ensure accuracy and precision.

Conclusion

The initial discovery and characterization of celecoxib metabolites were a critical component of its preclinical and clinical development. Through a systematic combination of in vitro and in vivo studies, coupled with advanced analytical techniques, the primary metabolic pathways were elucidated, and the pharmacokinetic profiles of the parent drug and its major metabolites were established. This foundational knowledge has been instrumental in ensuring the safe and effective use of celecoxib in clinical practice.

References

- 1. ClinPGx [clinpgx.org]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Celecoxib Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) carboxylic acid, the principal active metabolite of the selective COX-2 inhibitor Celecoxib, is a critical molecule in understanding the pharmacokinetics and metabolism of its parent drug. This technical guide provides a comprehensive overview of the chemical properties and stability of Celecoxib carboxylic acid (also known as carboxycelecoxib), offering valuable data and detailed experimental protocols for professionals in drug development and research. A thorough understanding of these characteristics is essential for impurity profiling, stability-indicating method development, and ensuring the quality and safety of Celecoxib-related pharmaceuticals.

Chemical Properties

This compound is formed in vivo through the oxidation of the hydroxymethyl metabolite of Celecoxib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Its chemical structure is closely related to Celecoxib, with the key difference being the substitution of a methyl group with a carboxylic acid group on the phenyl ring.

| Property | Value | Reference |

| Chemical Name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | [2][3] |

| Synonyms | Carboxycelecoxib, Celebrex Carboxylic Acid | [2][3] |

| CAS Number | 170571-01-4 | [2][3] |

| Molecular Formula | C₁₇H₁₂F₃N₃O₄S | [2][3] |

| Molecular Weight | 411.36 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| pKa | 9.68 ± 0.10 (Predicted) | [5] |

| Melting Point | Not experimentally determined in the provided results. The parent compound, Celecoxib, has a melting point in the range of 157-164 °C.[5][6][7] |

Solubility Profile

The solubility of this compound has been determined in various solvents. The data is summarized in the table below.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL (125 mg/mL with sonication) | [3][4] |

| Ethanol | 30 mg/mL | [3] |

| Ethanol:PBS (pH 7.2) (1:6) | 0.12 mg/mL | [3] |

| PBS (pH 7.2) | Slightly soluble | [3] |

| Water | Poorly soluble | [6] |

| Methanol (B129727) | Freely soluble (for Celecoxib) | [8] |

| Acetonitrile (B52724) | Soluble (for Celecoxib) | [9] |

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, help to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies on the parent drug, Celecoxib, have shown that it is susceptible to degradation under oxidative conditions, while showing more stability under acidic, basic, thermal, and photolytic stress.[10] Significant degradation of Celecoxib was observed in the presence of potassium permanganate.[10] Studies on Celecoxib in river water indicated minimal degradation under sunlight or at 70°C, but complete degradation upon irradiation at 254nm.[11] Long-term transformation in river water led to the formation of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid and 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid.[11]

While specific forced degradation data for this compound is limited in the provided search results, its chemical structure suggests that it would exhibit its own unique stability profile. The carboxylic acid moiety could potentially influence its susceptibility to different stress conditions compared to the parent drug.

A UPLC-MS/MS method has been developed for the simultaneous quantitation of Celecoxib and its metabolites, including carboxycelecoxib, which is essential for monitoring its stability and the formation of degradation products.[12]

Potential Degradation Pathways

Based on the structure of this compound and general knowledge of drug degradation, potential degradation pathways could include:

-

Decarboxylation: Under thermal stress, the carboxylic acid group may be lost.

-

Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The pyrazole (B372694) ring and other parts of the molecule may be susceptible to oxidation.

-

Photodegradation: Exposure to UV light could lead to the formation of various photoproducts.

The following diagram illustrates a hypothetical experimental workflow for investigating these degradation pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the chemical properties and stability of this compound.

Determination of pKa by Potentiometric Titration

This protocol is based on standard potentiometric titration methods.[13][14]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Potentiometer/Automatic titrator

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. If a co-solvent is used, record the exact composition.

-

Titration Setup: Calibrate the pH meter using standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer. Add KCl to maintain a constant ionic strength.

-

Titration: Titrate the sample solution with the standardized NaOH solution, adding small, precise increments. Record the pH value after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol follows general procedures for melting point determination using DSC.

Objective: To determine the melting point of this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum pan and seal it with a lid.

-

DSC Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram.

Stability-Indicating HPLC Method

This protocol is a general guideline for developing a stability-indicating HPLC method, based on methods described for Celecoxib.[11]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile and/or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 254 nm, similar to Celecoxib).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Method Development: Inject solutions of stressed samples (from forced degradation studies) to evaluate the separation of the main peak from any degradation product peaks. Adjust the mobile phase composition and other parameters as needed to achieve adequate resolution.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

This protocol is based on ICH guidelines Q1A(R2).[8][12][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H₂O₂ or 5% KMnO₄) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

-

Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. The provided data, while highlighting some gaps in the literature for this specific metabolite, offers a strong starting point for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for generating further data to fully characterize this important molecule. A comprehensive understanding of the physicochemical and stability characteristics of this compound is paramount for the development of robust and safe pharmaceutical products containing Celecoxib. Further research is encouraged to fill the existing data gaps, particularly concerning the experimental determination of the pKa and melting point, and a detailed elucidation of its degradation pathways.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. scispace.com [scispace.com]

- 5. 169590-42-5 CAS MSDS (Celecoxib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

- 9. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

The Metabolic Journey of Celecoxib: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Celecoxib (B62257) in key preclinical models. Understanding how this selective cyclooxygenase-2 (COX-2) inhibitor is absorbed, distributed, metabolized, and excreted is paramount for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans. This document synthesizes critical data on metabolic pathways, metabolite profiles, and the enzymatic processes governing Celecoxib's biotransformation, supported by detailed experimental methodologies.

Core Metabolic Pathways of Celecoxib

Celecoxib undergoes extensive metabolism in preclinical species, a process that is qualitatively similar to that observed in humans.[1][2] The primary metabolic route involves the oxidation of the tolyl-methyl group, leading to the formation of a primary alcohol metabolite, hydroxycelecoxib. This intermediate is subsequently oxidized to the corresponding carboxylic acid, carboxycelecoxib. Both Celecoxib and its primary metabolites can also undergo Phase II conjugation reactions, primarily glucuronidation.[1][2] These metabolic transformations result in metabolites that are inactive as COX-1 or COX-2 inhibitors.[3]

The key enzymes responsible for the initial hydroxylation of Celecoxib are members of the cytochrome P450 (CYP) superfamily, with CYP2C9 being the principal catalyst in humans.[4][5] While the specific CYP isoforms may vary slightly across preclinical species, the overall metabolic pattern remains consistent. Subsequent oxidation of hydroxycelecoxib to carboxycelecoxib is mediated by cytosolic alcohol dehydrogenases.[4]

Quantitative Analysis of Celecoxib and its Metabolites

The quantification of Celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous determination of Celecoxib and its major metabolites in rat blood.[1]

Table 1: UPLC-MS/MS Method Parameters for Analysis in Rat Blood

| Parameter | Value |

| Chromatography System | Waters ACQUITY UPLC |

| Mass Spectrometer | API 5500 Qtrap |

| Column | Waters BEH C18 (1.7 µm, 100 mm x 2.1 mm) |

| Mobile Phase A | 2.5 mM Ammonium Acetate in water, pH 4.5 |

| Mobile Phase B | 100% Acetonitrile (B52724) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection | Multiple Reaction Monitoring (MRM) |

| Source: Yuan et al., 2015[1] |

Table 2: Linear Response Ranges and Lower Limits of Quantification (LLOQ) in Rat Blood

| Analyte | Linear Range (nM) | LLOQ (nM) |

| Celecoxib | 0.3 - 20,000 | 0.3 |

| Carboxycelecoxib (M2) | 1.2 - 20,000 | 1.2 |

| Hydroxycelecoxib (M3) | 0.3 - 20,000 | 0.3 |

| Hydroxycelecoxib Glucuronide (M1) | 2.0 - 2,000 | 2.0 |

| Carboxycelecoxib Glucuronide (M5) | 1.5 - 6,000 | 1.5 |

| Source: Yuan et al., 2015[1] |

Interspecies Comparison of Celecoxib Metabolism

While the metabolic pathways are generally conserved, quantitative differences in the pharmacokinetics and excretion profiles of Celecoxib exist across preclinical species.

Table 3: Comparative Pharmacokinetics of Celecoxib in Preclinical Species

| Species | Model | Key Pharmacokinetic Parameters |

| Rat | Sprague-Dawley | Oral (20 mg/kg): Cmax: 15.40 µM, Tmax: 8.0 h (Celecoxib); Cmax: 7.55 µM, Tmax: 13.3 h (Hydroxycelecoxib); Cmax: 0.18 µM, Tmax: 21.3 h (Carboxycelecoxib)[1] |

| Dog | Beagle (Extensive Metabolizers) | IV: Plasma Elimination Half-life: 1.72 ± 0.79 h; Clearance: 18.2 ± 6.4 mL/min/kg[6] |

| Beagle (Poor Metabolizers) | IV: Plasma Elimination Half-life: 5.18 ± 1.29 h; Clearance: 7.15 ± 1.41 mL/min/kg[6] | |

| Greyhound | Oral (11.8 mg/kg): Cmax: 2,620 ng/mL (1st dose), 2,032 ng/mL (10th dose)[7] | |

| Monkey | Cynomolgus & Rhesus | Data on specific pharmacokinetic parameters like Vmax and Km for Celecoxib metabolism are not readily available in the reviewed literature. |

| Mouse | N/A | Specific pharmacokinetic data for Celecoxib metabolism is not detailed in the provided search results. |

Table 4: Excretion of [14C]Celecoxib-Derived Radioactivity in Preclinical Species

| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | Major Metabolite in Excreta |

| Rat (Male) | IV | 9.6 | 91.7 | Carboxylic acid metabolite[2] |

| Rat (Female) | IV | 10.6 | 91.3 | Carboxylic acid metabolite[2] |

| Mouse (Male) | Oral | ~28.9 | 71.1 | Carboxylic acid metabolite[8] |

| Mouse (Female) | Oral | 45.7 | 46.7 | Carboxylic acid metabolite[8] |

| Rabbit | Oral | ~27.8 | 72.2 | Carboxylic acid metabolite[8] |

| Dog (EM) | IV | ~20.0 | 80.0 | Carboxylic acid metabolite[8] |

| Dog (PM) | IV | ~16.6 | 83.4 | Carboxylic acid metabolite[8] |

| Cynomolgus Monkey | IV | ~36.5 | 63.5 | Carboxylic acid metabolite[8] |

| Rhesus Monkey | IV | ~16.9 | 83.1 | Carboxylic acid metabolite[8] |

| EM = Extensive Metabolizer; PM = Poor Metabolizer |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Celecoxib in liver microsomes from various preclinical species.

-

Preparation of Reagents:

-

Thaw cryopreserved liver microsomes (e.g., rat, dog, monkey) on ice.

-

Prepare a stock solution of Celecoxib in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a fresh solution of NADPH (cofactor) in buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, buffer, and Celecoxib working solution.

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

Incubate the reaction mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.

-

Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Analyze the samples by a validated UPLC-MS/MS method to determine the concentration of Celecoxib remaining at each time point.

-

-

Data Analysis:

-

Calculate the percentage of Celecoxib remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of Celecoxib.

-

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to characterize the pharmacokinetic profile and metabolite formation of Celecoxib in rats.

-

Animal Dosing and Sample Collection:

-

House male Sprague-Dawley rats in individual metabolism cages that allow for the separate collection of urine and feces.

-

Administer a single oral dose of Celecoxib (e.g., 20 mg/kg) by gavage.[1]

-

Collect blood samples via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

-

Sample Processing:

-

Process blood samples to obtain plasma or whole blood, and store frozen at -80°C until analysis.

-

Homogenize fecal samples and store frozen. Pool urine samples for each collection interval.

-

-

UPLC-MS/MS Analysis of Celecoxib and Metabolites in Rat Blood: [1]

-

Sample Preparation (Salting-out Liquid-Liquid Extraction):

-

To a 40 µL aliquot of rat blood, add an internal standard.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Add a salting-out agent (e.g., saturated NaCl solution).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Utilize the parameters outlined in Table 1.

-

-

-

Data Analysis:

-

Construct calibration curves for Celecoxib and its metabolites.

-

Determine the concentrations of the parent drug and metabolites in each sample.

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

-

Quantify the amount of parent drug and metabolites excreted in urine and feces.

-

Logical Relationships in Preclinical Metabolism Studies

The assessment of a drug's metabolic fate is a structured process that integrates in vitro and in vivo data to build a comprehensive understanding of its disposition.

Conclusion

The metabolic fate of Celecoxib in preclinical models is well-characterized, with hydroxylation and subsequent oxidation of the tolyl-methyl group being the predominant pathways. While the qualitative metabolic profile is consistent across species, quantitative differences in pharmacokinetics and excretion highlight the importance of conducting species-specific studies. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals involved in the preclinical evaluation of Celecoxib and other COX-2 inhibitors. A thorough understanding of these metabolic processes is essential for the successful translation of preclinical findings to the clinical setting.

References

- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for polymorphism in the canine metabolism of the cyclooxygenase 2 inhibitor, celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma pharmacokinetics and synovial fluid concentrations after oral administration of single and multiple doses of celecoxib in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of celecoxib metabolism and excretion in mouse, rabbit, dog, cynomolgus monkey and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Celecoxib's Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive hepatic metabolism to form its primary metabolites, hydroxycelecoxib and carboxycelecoxib. While celecoxib's anti-inflammatory and analgesic properties are well-documented, the biological significance of its metabolites is primarily characterized by their general lack of pharmacological activity as COX inhibitors. This technical guide provides an in-depth analysis of the metabolic pathways, enzymatic drivers, and the resulting biological implications of these primary metabolites. Quantitative data on their formation and inhibitory potential are summarized, and detailed experimental protocols for their analysis are provided. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand the complete metabolic profile of celecoxib.

Introduction

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic effect is derived from the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (B1171923) involved in inflammation.[2] The clinical efficacy and safety profile of celecoxib are not only determined by its intrinsic activity but also by its pharmacokinetic properties, which are heavily influenced by its metabolism. The primary metabolites of celecoxib, while not contributing to its therapeutic effect, are of significant biological interest as they represent the terminal products of its biotransformation and are central to its clearance from the body.

The Metabolic Pathway of Celecoxib

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged in urine and feces.[3][4] The metabolic process involves a two-step oxidative pathway.

Step 1: Hydroxylation The initial and rate-limiting step is the hydroxylation of the methyl group on the tolyl moiety of celecoxib to form hydroxycelecoxib (also referred to as SC-60613).[3][5] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 , with a minor contribution from CYP3A4 (less than 25%).[3][6][7]

Step 2: Oxidation Hydroxycelecoxib is subsequently oxidized by cytosolic alcohol dehydrogenases, specifically ADH1 and ADH2 , to form the corresponding carboxylic acid metabolite, carboxycelecoxib (also referred to as SC-62807).[3][8]

Step 3: Glucuronidation Carboxycelecoxib can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate, which is then excreted.[3][6]

The following diagram illustrates the metabolic pathway of celecoxib.

References

- 1. Celecoxib Therapy and CYP2C9 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Celecoxib Carboxylic Acid as a Biomarker for Celecoxib Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain.[3][4] The clinical efficacy and safety of celecoxib are intrinsically linked to its metabolic profile, which is predominantly governed by the cytochrome P450 enzyme system, specifically the CYP2C9 isoform.[5][6] Genetic variations in the CYP2C9 gene can lead to significant inter-individual variability in drug exposure and response, highlighting the need for a reliable biomarker to assess metabolic activity.[3]

This technical guide explores the potential of celecoxib carboxylic acid (CCA), the main inactive metabolite of celecoxib, as a functional biomarker for celecoxib metabolism.[7][8] By quantifying the parent drug and its primary metabolite, researchers can gain insights into an individual's CYP2C9 phenotype, which can be critical for dose optimization and personalized medicine strategies in both clinical and research settings.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive hepatic metabolism before excretion.[5][9] Less than 3% of the drug is eliminated unchanged in urine and feces.[5][10] The metabolic cascade is a two-step oxidative process:

-

Hydroxylation: The metabolism is initiated by the hydroxylation of the methyl group on the tolyl moiety of celecoxib, forming hydroxycelecoxib. This reaction is primarily catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP3A4.[3][5][11]

-

Oxidation: The newly formed hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to form this compound (CCA).[3][5]

Both hydroxycelecoxib and CCA are pharmacologically inactive.[5][9] The CCA can then be conjugated with glucuronic acid to form an acyl glucuronide, which is subsequently eliminated.[12][13]

Caption: Metabolic pathway of celecoxib to its inactive metabolites.

The Role of CYP2C9 Polymorphisms

The CYP2C9 gene is highly polymorphic, with several variant alleles associated with reduced or deficient enzyme activity.[14] The most common and clinically significant variants are CYP2C92 and CYP2C93.[5] Individuals can be classified into three main phenotype groups based on their genotype:

-

Extensive Metabolizers (EM): Carry two wild-type alleles (e.g., 1/1) and exhibit normal enzyme function.

-

Intermediate Metabolizers (IM): Carry one wild-type and one variant allele (e.g., 1/2, 1/3) and have reduced enzyme activity.

-

Poor Metabolizers (PM): Carry two variant alleles (e.g., 2/2, 3/3) and have significantly impaired metabolic capacity.[7]

These genetic differences directly impact celecoxib pharmacokinetics. Poor metabolizers exhibit significantly higher plasma concentrations of celecoxib, leading to increased drug exposure and a higher risk of adverse effects.[2][14][15] Consequently, the FDA recommends initiating treatment with half the lowest recommended dose in known or suspected CYP2C9 poor metabolizers.[2][15]

Quantitative Pharmacokinetic Data

The impact of CYP2C9 genotype on the pharmacokinetics of celecoxib and the formation of CCA is evident in clinical studies. A study in healthy Korean subjects demonstrated a clear gene-dose effect on celecoxib exposure after a single 200 mg oral dose.[7]

| Parameter | CYP2C9 Genotype (Metabolizer Status) | Celecoxib | This compound (CCA) |

| AUC₀₋∞ (ng·h/mL) | 1/1 (EM) | 4338.4 ± 1383.1 | 10839.2 ± 3072.5 |

| 1/3 & 1/13 (IM) | 7073.4 ± 2452.3 | 8945.3 ± 2745.0 | |

| 3/3 (PM) | 16345.1 ± 2188.4 | 5530.7 ± 111.3 | |

| Cₘₐₓ (ng/mL) | 1/1 (EM) | 705.4 ± 167.6 | 552.2 ± 131.0 |

| 1/3 & 1/13 (IM) | 884.2 ± 210.9 | 436.7 ± 117.8 | |

| 3/3 (PM) | 741.5 ± 140.7 | 185.7 ± 19.4 | |

| CL/F (L/h) | 1/1 (EM) | 48.9 ± 14.8 | - |

| 1/3 & 1/13 (IM) | 29.5 ± 9.6 | - | |

| 3/3 (PM) | 12.4 ± 1.7 | - | |

| Metabolic Ratio (AUC of CCA / AUC of Celecoxib) | 1/1 (EM) | ~2.5 | - |

| 1/3 & 1/13 (IM) | ~1.3 | - | |

| 3/3 (PM) | ~0.3 | - |

Data adapted from Kim et al., Arch. Pharm. Res. 2017.[7][8] Values are presented as mean ± SD. The Metabolic Ratio was calculated from the mean AUC values.

As the data illustrates, with decreasing CYP2C9 function (from EM to PM), the area under the plasma concentration-time curve (AUC) for celecoxib increases significantly, while the oral clearance (CL/F) decreases.[7] Conversely, the AUC for CCA decreases, reflecting its reduced rate of formation.[7] This inverse relationship between parent drug and metabolite concentrations forms the basis for using CCA as a biomarker.

CCA as a Biomarker for Celecoxib Metabolism

The ratio of metabolite to parent drug in plasma (Metabolic Ratio) can serve as a phenotypic marker for enzyme activity. For celecoxib, the AUC ratio of CCA to celecoxib provides a quantitative measure of metabolic turnover.

Caption: Relationship between CYP2C9 genotype, metabolism, and the CCA biomarker.

-

High CCA/Celecoxib Ratio: Indicates efficient metabolism, characteristic of Extensive Metabolizers (EMs).

-

Low CCA/Celecoxib Ratio: Indicates impaired metabolism, characteristic of Poor Metabolizers (PMs).

This approach allows for a functional assessment of metabolism, which can be more informative than genotyping alone, as it reflects the combined effects of genetics and other potential inducing or inhibiting factors.

Experimental Protocol: Quantification of Celecoxib and CCA in Human Plasma

A robust and sensitive analytical method is crucial for accurate biomarker assessment. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[16][17]

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., 20 µL of celecoxib-D4).[17]

-

Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[17]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[16]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[18]

Chromatographic and Mass Spectrometric Conditions

The following table provides typical parameters for an LC-MS/MS method.

| Parameter | Condition |

| LC System | UPLC or HPLC system (e.g., Agilent, Waters)[16][18] |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[17] |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[17][19] |

| Mobile Phase B | Acetonitrile or Methanol[17][19] |

| Flow Rate | 0.4 mL/min[16] |

| Injection Volume | 5-20 µL[16][18] |

| Column Temperature | 40-45 °C[19] |

| MS System | Triple quadrupole mass spectrometer[16] |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[16][17] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[16] |

| MRM Transitions | Celecoxib: e.g., m/z 380 → 316 (Negative Ion Mode)[17]CCA: To be optimized based on standardIS (Celecoxib-D4): e.g., m/z 384 → 320 (Negative Ion Mode)[17] |

Method Validation

The analytical method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, sensitivity (LLOQ), recovery, and matrix effects.[19]

Caption: Experimental workflow for CCA biomarker analysis.

Conclusion

This compound holds significant promise as a readily accessible and informative biomarker for celecoxib metabolism. The quantitative relationship between the plasma concentrations of celecoxib and CCA, expressed as a metabolic ratio, directly reflects the functional activity of the CYP2C9 enzyme. For drug development professionals and researchers, employing this biomarker can aid in phenotyping subjects for clinical trials, investigating drug-drug interactions, and advancing personalized medicine by providing a tool to help guide dose adjustments. The use of a validated, high-sensitivity LC-MS/MS assay is essential for the reliable quantification required for these applications.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Celecoxib Therapy and CYP2C9 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. benchchem.com [benchchem.com]

- 17. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Excretion and Metabolism of Celecoxib: A Technical Overview

This technical guide provides an in-depth analysis of the initial studies concerning the excretion and metabolic fate of Celecoxib. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative excretion data, detailed experimental methodologies, and visual representations of the core metabolic pathways and study workflows.

Quantitative Excretion of Celecoxib and its Metabolites

Initial studies to determine the disposition of Celecoxib were conducted in healthy male volunteers. Following the administration of a single 300-mg oral dose of radiolabeled [¹⁴C]Celecoxib, the total recovery of the radioactive dose was approximately 85%.[1] The primary routes of elimination were found to be through feces and urine.[2][3][4] Celecoxib is extensively metabolized, with very little of the drug (less than 3%) being eliminated in its unchanged form.[2][3][4][5] The majority of the excreted dose consists of its metabolites.[6][7]

The quantitative data from a pivotal human excretion study are summarized in the table below.

| Excretion Route | Compound | Mean Percentage of Administered Dose (± SD) |